(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Overview
Description
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid is a chemical compound that belongs to the family of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a boronic acid group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Formation of the Boronic Acid Group: The boronic acid group is introduced using boron reagents such as boronic esters or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The fluorine atom and morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid involves its interaction with various molecular targets:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds.
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-pyridinyl)boronic acid: Similar structure but lacks the morpholine ring.
(6-Morpholinopyridin-3-yl)boronic acid: Similar structure but lacks the fluorine atom.
Uniqueness
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a morpholine ring, which confer specific chemical properties and reactivity. This combination enhances its utility in various chemical reactions and its potential as a versatile building block in organic synthesis.
Properties
IUPAC Name |
(2-fluoro-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOCXIPPAMHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCOCC2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210598 | |
Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955374-17-1 | |
Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955374-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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